Arbekacin sulfate

Overview

Description

Arbekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from kanamycin . It is primarily used for the treatment of infections caused by multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

Arbekacin was originally synthesized from dibekacin in 1973 . An efficient and scalable one-pot production process was developed to prepare arbekacin from dibekacin . The impurities derived from side chains at different NH2 sites were separated and analyzed by ESI-HRMS2 and 2D NMR . The reactivities of NH2 were evaluated through DFT theoretical calculations to optimize the process conditions .

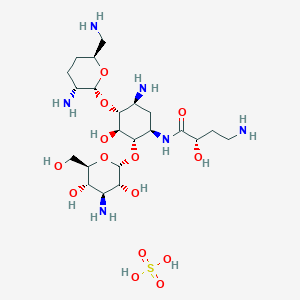

Molecular Structure Analysis

The molecular formula of Arbekacin sulfate is C22H46N6O14S . Its molecular weight is 650.7 g/mol . The systematic name of Arbekacin sulfate is (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid .

Chemical Reactions Analysis

Impurity profiling of Arbekacin sulfate has been conducted by ion-pair liquid chromatography coupled with pulsed electrochemical detection and online ion suppressor-ion trap-time off light mass spectrometry . The chemical structures of the 28 impurities were elucidated and 15 impurities were reported for the first time .

Scientific Research Applications

Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA)

Arbekacin sulfate has been particularly effective against MRSA, a common and challenging hospital-acquired infection. It binds to the 50S and 30S ribosomal subunits of the bacteria, causing membrane damage and inhibiting protein synthesis, which is crucial for bacterial growth .

Combatting Multidrug-Resistant Gram-Negative Bacteria

The antibiotic exhibits broad-spectrum activity against Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Its ability to evade common aminoglycoside modifying enzymes makes it a valuable tool against multidrug-resistant strains .

Synergistic Effects with Beta-Lactams

Arbekacin sulfate can be used in combination with beta-lactam antibiotics to produce a synergistic effect. This combination is particularly promising for treating infections caused by multidrug-resistant strains of P. aeruginosa and Acinetobacter baumannii .

Sepsis and Pneumonia Treatment

Approved in Japan since 1990, arbekacin sulfate is used to treat sepsis and pneumonia caused by MRSA. Its clinical benefit and safety have been proven over two decades, with more than 250,000 patients treated .

Inhibiting Aminoglycoside-Inactivating Enzymes

Arbekacin sulfate is not inactivated by several aminoglycoside-inactivating enzymes, which often lead to antibiotic resistance. This property makes it an important agent in the fight against antibiotic-resistant infections .

Mechanism of Action

Target of Action

Arbekacin sulfate, a semi-synthetic aminoglycoside antibiotic, primarily targets bacterial 30S and 16S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell. By binding to these subunits, Arbekacin interferes with the protein synthesis process, which is vital for bacterial growth and survival .

Mode of Action

Arbekacin irreversibly binds to the bacterial 30S and 16S ribosomal subunits, thereby inhibiting protein synthesis . Specifically, Arbekacin binds to four nucleotides of the 16S subunit and one amino acid of protein S12 . This interaction interferes with the decoding site around nucleotide 1400 in the 16S subunit, disrupting its interaction with the wobble base of tRNA . This disruption leads to misreading of tRNA and prevents the production of proteins, thereby inhibiting bacterial growth .

Biochemical Pathways

Arbekacin affects the protein synthesis pathway in bacteria. By binding to the bacterial ribosomal subunits, it causes misreading of tRNA, which leads to the production of aberrant proteins . This disruption in protein synthesis hampers the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

It is known that arbekacin has a concentration-dependent antibacterial activity

Result of Action

The primary result of Arbekacin’s action is the inhibition of bacterial growth. By binding to the bacterial ribosomal subunits and disrupting protein synthesis, Arbekacin prevents the bacteria from producing the proteins necessary for their growth and survival . This leads to the death of the bacteria, thereby treating the infection .

Action Environment

The efficacy and stability of Arbekacin can be influenced by various environmental factors. Furthermore, Arbekacin has been designed to resist enzyme-mediated deactivation, a common resistance mechanism among other aminoglycosides . This feature enables Arbekacin to maintain its efficacy even in environments where resistance to other aminoglycosides might be prevalent .

properties

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVRPOLEMRKQC-XDJMXTNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46N6O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046694 | |

| Record name | Arbekacin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arbekacin sulfate | |

CAS RN |

104931-87-5 | |

| Record name | Arbekacin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104931-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbekacin sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104931875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbekacin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBEKACIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7395HZ992 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

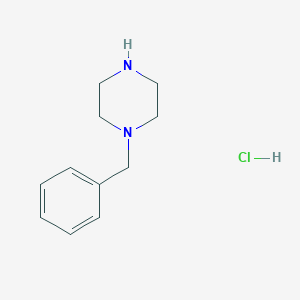

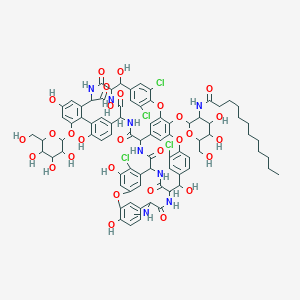

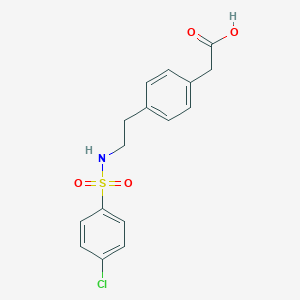

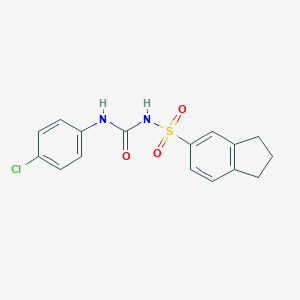

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)